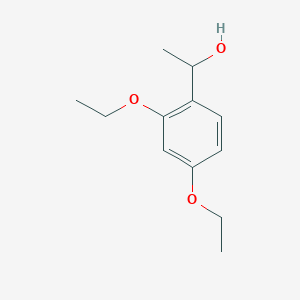

![molecular formula C9H8F4O B3016083 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol CAS No. 1525319-19-0](/img/structure/B3016083.png)

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a member of (trifluoromethyl)benzenes . It has a molecular weight of 190.1624 .

Synthesis Analysis

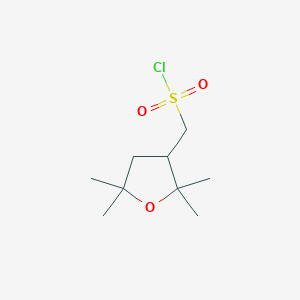

The synthesis of 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol involves various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Molecular Structure Analysis

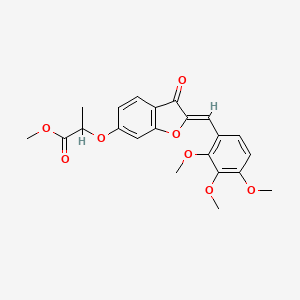

The molecular structure of 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol can be represented by the formula C9H8F4O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol are complex. For example, one reaction involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is a liquid at room temperature . It has a molecular weight of 208.16 .Scientific Research Applications

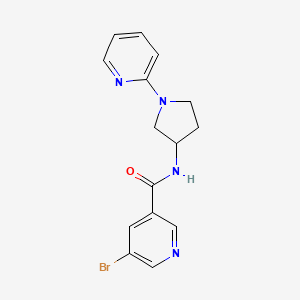

- The incorporation of fluorine atoms, including trifluoromethyl groups, significantly impacts pharmaceuticals. Many FDA-approved drugs contain fluorine, and this compound is no exception . Researchers have explored its potential as a pharmacophore in drug design.

- Example : Alpelisib, an FDA-approved drug for cancer treatment, contains a trifluoromethyl alkyl-substituted pyridine moiety .

- Example : Trifluoromethyl ketones can be synthesized via nucleophilic trifluoromethylation reactions .

Medicinal Chemistry and Drug Development

Organic Synthesis and Fluorination Reactions

Agrochemicals and Pesticides

Safety and Hazards

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

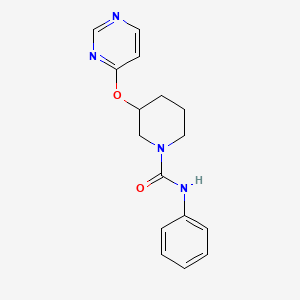

Compounds with a trifluoromethyl (-cf3) group have been found to exhibit improved drug potency towards certain enzymes . For instance, a molecule with a -CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring exhibited improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group can lower the pka of the cyclic carbamate, leading to a key hydrogen bonding interaction with the protein . This interaction could potentially alter the activity of the target enzyme, leading to changes in cellular processes.

properties

IUPAC Name |

1-[2-fluoro-3-(trifluoromethyl)phenyl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4O/c1-5(14)6-3-2-4-7(8(6)10)9(11,12)13/h2-5,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDJOYSEVWVENZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=CC=C1)C(F)(F)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol | |

CAS RN |

1525319-19-0, 1568232-29-0 |

Source

|

| Record name | 1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-1-[2-fluoro-3-(trifluoromethyl)phenyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3016005.png)

![7-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,4-dimethylquinolin-2-one](/img/structure/B3016008.png)

![[3-[3-(Trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]hydrazine](/img/structure/B3016009.png)

![N-Tert-butyl-2,4-difluoro-5-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzenesulfonamide](/img/structure/B3016016.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(p-tolylthio)acetamide](/img/structure/B3016021.png)

![(Z)-[amino(thiophen-3-yl)methylidene]amino 4-oxo-4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B3016023.png)